N'-[2-(benzyloxy)benzylidene]benzohydrazide
Description
N’-[2-(benzyloxy)benzylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. This compound is characterized by the presence of a benzyloxy group attached to the benzylidene moiety, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(18-11-5-2-6-12-18)23-22-15-19-13-7-8-14-20(19)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,23,24)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTMJAGUKALNPR-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[2-(benzyloxy)benzylidene]benzohydrazide can be synthesized through a condensation reaction between 2-(benzyloxy)benzaldehyde and benzohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration, washed, and recrystallized from a suitable solvent to obtain pure N’-[2-(benzyloxy)benzylidene]benzohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-[2-(benzyloxy)benzylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzyloxy)benzylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction can regenerate the original aldehyde and amine components .
Scientific Research Applications
N’-[2-(benzyloxy)benzylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits biological activity, including antimicrobial and antioxidant properties, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[2-(benzyloxy)benzylidene]benzohydrazide involves its interaction with specific molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The benzyloxy group may also contribute to its reactivity and ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(benzyloxy)benzylidene]-2-hydroxybenzohydrazide
- N’-[2-(benzyloxy)benzylidene]-4-chlorobenzohydrazide
- N’-[2-(benzyloxy)benzylidene]-3-methoxybenzohydrazide
Uniqueness
N’-[2-(benzyloxy)benzylidene]benzohydrazide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
